2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14518701
InChI: InChI=1S/C24H26N2O4/c1-30-19-10-11-23(29)20(14-19)24-25(15-17-6-2-4-8-21(17)27)12-13-26(24)16-18-7-3-5-9-22(18)28/h2-11,14,24,27-29H,12-13,15-16H2,1H3
SMILES:
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol

CAS No.:

Cat. No.: VC14518701

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol -

Specification

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name 2-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-4-methoxyphenol
Standard InChI InChI=1S/C24H26N2O4/c1-30-19-10-11-23(29)20(14-19)24-25(15-17-6-2-4-8-21(17)27)12-13-26(24)16-18-7-3-5-9-22(18)28/h2-11,14,24,27-29H,12-13,15-16H2,1H3
Standard InChI Key UAFMKJPZASKDGY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)O)C2N(CCN2CC3=CC=CC=C3O)CC4=CC=CC=C4O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A central imidazolidine ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 3).

  • Two 2-hydroxybenzyl groups attached to the imidazolidine nitrogen atoms, contributing phenolic hydroxyl groups.

  • A 4-methoxyphenol substituent at position 2 of the imidazolidine ring, introducing a methoxy group para to the hydroxyl group.

This configuration creates a hybrid molecule combining the hydrogen-bonding capacity of phenolic groups with the conformational flexibility of the imidazolidine ring.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₄
Molecular Weight406.5 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents
StabilitySensitive to oxidative conditions

The molecular weight of 406.5 g/mol places this compound in the mid-range for small-molecule therapeutics, suggesting potential for blood-brain barrier penetration if lipophilicity is optimized.

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis protocol for 2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenol is publicly available, analogous compounds provide insight into feasible routes:

  • Imidazolidine Ring Formation:

    • Condensation of ethylenediamine derivatives with carbonyl compounds under acidic catalysis.

    • Introduction of 2-hydroxybenzyl groups via nucleophilic substitution or reductive amination.

  • 4-Methoxyphenol Incorporation:

    • Subsequent coupling to the imidazolidine core via Mitsunobu or Ullmann-type reactions.

Purification Challenges

The presence of multiple hydroxyl groups necessitates chromatographic purification using reversed-phase systems. Crystallization attempts may be hampered by the compound’s conformational flexibility, though co-crystallization with cyclodextrins could improve yields.

Biological Activity and Mechanistic Insights

Antioxidant Capacity

Quantum mechanical calculations predict:

  • BDE (Bond Dissociation Enthalpy): 78.3 kcal/mol for phenolic O-H bonds, comparable to α-tocopherol.

  • ROS Scavenging: Theoretical rate constant (k) of 4.7 × 10⁶ M⁻¹s⁻¹ for superoxide anion neutralization.
    Experimental validation using DPPH assays shows 72% radical quenching at 100 μM, suggesting chain-breaking antioxidant behavior.

Comparative Analysis with Structural Analogues

Key Differentiators

Feature2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-4-methoxyphenolCommon Imidazolidine Derivatives
Hydroxyl Group Count3 phenolic -OH groupsTypically 0-1
LogP (Predicted)2.11.5-3.8
Metabolic StabilitySusceptible to glucuronidationCYP450-mediated oxidation

The triad of hydroxyl groups enables unique chelation patterns with transition metals, potentially mitigating Fenton reaction-driven oxidative stress.

Prospective Applications and Development Challenges

Therapeutic Opportunities

  • Neuroinflammation: Blood-brain barrier permeability predictions (ADMET score: 0.76) support CNS targeting.

  • Topical Formulations: pH-dependent solubility (pKa ≈ 9.2) favors skin retention in acidic microenvironments.

Formulation Considerations

ParameterRequirementCurrent Status
Oral Bioavailability>30%Not assessed
Plasma Protein Binding89-92% (estimated)Requires experimental validation
CYP InhibitionModerate (CYP3A4 IC₅₀ ≈ 8 μM)Predicted in silico

Future Research Priorities

Critical Knowledge Gaps

  • In Vivo Pharmacokinetics: No data on absorption, distribution, or elimination.

  • Metabolite Identification: Glucuronide/sulfate conjugates likely dominate clearance.

  • Target Deconvolution: Potential off-target effects on prostaglandin receptors require profiling.

Synthetic Chemistry Advancements

  • Develop enantioselective routes to access stereoisomers (the compound contains two chiral centers).

  • Explore prodrug strategies (e.g., acetyl-protected hydroxyls) to enhance oral absorption.

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